(2-Methylquinolin-4-YL)methanethiol
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Overview
Description
(2-Methylquinolin-4-YL)methanethiol is a heterocyclic compound with the molecular formula C11H11NS. It is a derivative of quinoline, a structure known for its aromatic properties and significant applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylquinolin-4-YL)methanethiol typically involves the functionalization of quinoline derivatives. One common method includes the reaction of 2-methylquinoline with thiolating agents under controlled conditions. The process may involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including batch and continuous flow processes. These methods ensure the efficient production of the compound while maintaining stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: (2-Methylquinolin-4-YL)methanethiol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Thiols: from reduction.
Substituted quinoline derivatives: from substitution reactions
Scientific Research Applications
(2-Methylquinolin-4-YL)methanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new therapeutic agents, particularly in targeting specific enzymes and receptors.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of (2-Methylquinolin-4-YL)methanethiol involves its interaction with various molecular targets, including enzymes and receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. This interaction can affect signaling pathways and cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Quinoline: A parent compound with a wide range of applications in medicinal chemistry.
2-Methylquinoline: A precursor in the synthesis of (2-Methylquinolin-4-YL)methanethiol.
4-Hydroxyquinoline: Known for its antimicrobial properties and used in various pharmaceutical formulations .
Uniqueness: this compound stands out due to its unique thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C11H11NS |
---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
(2-methylquinolin-4-yl)methanethiol |
InChI |
InChI=1S/C11H11NS/c1-8-6-9(7-13)10-4-2-3-5-11(10)12-8/h2-6,13H,7H2,1H3 |
InChI Key |
WOYXIJONYFWTBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CS |
Origin of Product |
United States |
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